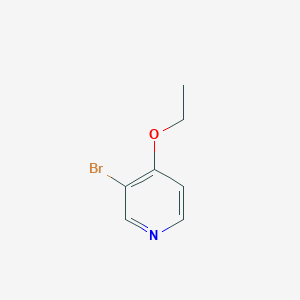

3-Bromo-4-ethoxypyridine

描述

Structure

3D Structure

属性

IUPAC Name |

3-bromo-4-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-2-10-7-3-4-9-5-6(7)8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTKCIIICLDVAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480616 | |

| Record name | 3-bromo-4-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3522-97-2 | |

| Record name | 3-Bromo-4-ethoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3522-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-4-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 4 Ethoxypyridine and Its Analogues

Direct Bromination Strategies and Regioselectivity Investigations

The introduction of a bromine atom onto the pyridine (B92270) ring is a critical step in the synthesis of 3-bromo-4-ethoxypyridine. The inherent electronic properties of the pyridine ring, however, make direct electrophilic substitution challenging. digitellinc.com The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophiles, often necessitating harsh reaction conditions that can lead to a lack of selectivity. acs.org

Optimization of Brominating Agents and Reaction Conditions

To circumvent the challenges of direct bromination, researchers have explored various brominating agents and reaction conditions. N-bromosuccinimide (NBS) has emerged as a popular reagent for the regioselective bromination of activated pyridine rings. thieme-connect.com The reaction conditions, particularly the choice of solvent, play a crucial role in directing the regioselectivity of the bromination. For instance, the use of acetonitrile (B52724) as a solvent with NBS has been shown to afford monobrominated products with high regioselectivity. thieme-connect.com

In a study on the bromination of activated pyridines, it was observed that the reactivity of the substrates decreases in the order of amino > hydroxy > methoxy. thieme-connect.com This highlights the influence of the activating group on the ease of bromination. The position of the substituent also significantly impacts the regioselectivity, with 2-substituted pyridines generally showing higher selectivity than their 3-substituted counterparts. thieme-connect.com

For the synthesis of this compound, the starting material would be 4-ethoxypyridine (B3339012). The ethoxy group at the 4-position activates the pyridine ring towards electrophilic substitution, primarily at the 3- and 5-positions. Careful optimization of the reaction conditions, such as temperature and the stoichiometry of the brominating agent, is essential to favor the formation of the desired 3-bromo isomer and minimize the formation of di-brominated byproducts.

Table 1: Optimization of Bromination Conditions for Activated Pyridines

| Entry | Substrate | Brominating Agent | Solvent | Product(s) | Yield (%) | Reference |

| 1 | 2-Aminopyridine | NBS | Acetonitrile | 2-Amino-5-bromopyridine | High | thieme-connect.com |

| 2 | 4-Aminopyridine | NBS | Acetonitrile | 4-Amino-3-bromopyridine | High | thieme-connect.com |

| 3 | 2-Hydroxypyridine | NBS | Acetonitrile | 2-Hydroxy-5-bromopyridine | Major | thieme-connect.com |

| 4 | 4-Methoxypyridine (B45360) | BuLi, 1,2-dibromotetrachloroethane | Hexanes/THF | 2-Bromo-4-methoxypyridine | - | arkat-usa.org |

Mechanistic Insights into Regioselective Bromination

The regioselectivity of pyridine bromination is governed by a combination of electronic and steric factors. The electron-donating ethoxy group at the 4-position directs electrophilic attack to the ortho positions (C3 and C5). The mechanism of electrophilic aromatic substitution on the pyridine ring involves the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate determines the preferred site of substitution.

Recent mechanistic studies on pyridine halogenation have utilized quantum chemical calculations to understand the high regioselectivity for the C3 position. digitellinc.com These studies suggest that the transition state leading to the 3-bromo product is lower in energy compared to the transition state for substitution at the 5-position. This difference in activation energy is attributed to the electronic influence of both the ring nitrogen and the 4-ethoxy group.

Furthermore, the development of novel halogenation methods using dearomatized intermediates has provided new insights into controlling regioselectivity. digitellinc.com These approaches can offer milder reaction conditions and improved selectivity compared to traditional electrophilic substitution methods.

Etherification Routes to 4-Ethoxypyridine Derivatives

An alternative and often more controlled approach to synthesizing this compound involves the introduction of the ethoxy group onto a pre-brominated pyridine ring. This is typically achieved through etherification of a corresponding 4-hydroxypyridine (B47283) or by nucleophilic aromatic substitution on a 4-halopyridine.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Ethoxy Group Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles, such as ethoxide, onto an aromatic ring. masterorganicchemistry.comfishersci.co.uk For this reaction to proceed efficiently, the pyridine ring must be activated by electron-withdrawing groups, and a good leaving group must be present at the position of substitution. masterorganicchemistry.com

In the context of this compound synthesis, a suitable precursor would be 3-bromo-4-chloropyridine (B1270894) or 3,4-dibromopyridine. The reaction with sodium ethoxide in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF), would lead to the displacement of the halide at the 4-position. tandfonline.comchemicalbook.com The bromine atom at the 3-position is generally less reactive towards nucleophilic substitution than a halogen at the 4-position, allowing for selective substitution.

The mechanism of the SNAr reaction involves the addition of the nucleophile to the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. youtube.com This intermediate is stabilized by the electron-withdrawing effects of the ring nitrogen and the bromo substituent. Subsequent elimination of the leaving group restores the aromaticity of the ring.

Table 2: Examples of Nucleophilic Aromatic Substitution on Halopyridines

| Entry | Substrate | Nucleophile | Product | Conditions | Reference |

| 1 | 3,5-Dibromopyridine | Sodium Ethoxide | 3-Bromo-5-ethoxypyridine | - | researchgate.net |

| 2 | 2-Bromopyridines | Sodium Ethoxide | 2-Ethoxypyridines | Ethanol, Microwave | tandfonline.com |

| 3 | 4-Chloropyridine | Ethoxide ion | 4-Ethoxypyridine | - | pearson.com |

Stereochemical Considerations in Etherification Reactions

For the synthesis of this compound, the etherification reaction at the 4-position does not involve the formation of a new chiral center. Therefore, stereochemical considerations are not a primary concern in this specific transformation. However, in the synthesis of more complex analogues where the ethoxy group or other substituents might be attached to a stereocenter, the choice of etherification method and reaction conditions would be critical to control the stereochemical outcome.

Precursor Functionalization and Transformations Leading to this compound

The synthesis of this compound can also be achieved through the strategic functionalization and transformation of various pyridine precursors. This approach offers flexibility and can provide access to a wide range of analogues.

One common strategy involves the diazotization of an aminopyridine precursor. For example, 4-methyl-3-aminopyridine can be converted to 3-bromo-4-methylpyridine (B15001) through a Sandmeyer-type reaction. google.com Subsequent oxidation of the methyl group to a hydroxyl group, followed by etherification, would yield the desired this compound.

Another versatile method involves directed ortho-metalation. This technique allows for the regioselective functionalization of the pyridine ring. For instance, 4-methoxypyridine can be lithiated at the 2-position, followed by bromination to yield 2-bromo-4-methoxypyridine. arkat-usa.org While this example illustrates functionalization at the 2-position, similar strategies could potentially be adapted to introduce substituents at the desired 3-position of a 4-ethoxypyridine precursor.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves a careful evaluation of solvents and the development of efficient, recyclable catalysts to minimize waste and energy consumption.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many conventional bromination reactions employ chlorinated solvents like carbon tetrachloride and chloroform, which are now recognized as hazardous. Green chemistry encourages the substitution of such solvents with safer alternatives.

Several solvent selection guides have been developed to assist chemists in choosing more sustainable options. These guides typically rank solvents based on factors such as toxicity, environmental persistence, and safety. For the synthesis of this compound, which involves the bromination of an electron-rich pyridine derivative, several classes of eco-friendly reaction media can be considered.

Water , as a solvent, is highly desirable due to its non-toxic, non-flammable, and abundant nature. Aqueous bromination using reagents like an aluminum tribromide-bromine system has been reported for activated aromatic compounds, offering a potentially greener route. hrpub.org Another approach involves the use of a bromide-bromate couple in an aqueous medium, which generates the brominating agent in situ and avoids the handling of elemental bromine. researchgate.netcambridgescholars.com

Ionic liquids (ILs) are salts that are liquid at or near room temperature and are characterized by their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. tcichemicals.com These properties make them attractive alternatives to volatile organic compounds (VOCs). Pyridinium-based ionic liquids, in particular, have been synthesized and investigated as reaction media. nih.govmdpi.com Their use in halogenation reactions could offer advantages in terms of product separation and solvent recyclability. nih.gov The synthesis of N-alkylpyridinium bromide ionic liquids has been demonstrated, showcasing a potential pathway for creating task-specific solvents for pyridine functionalization. nih.gov

The following table summarizes a selection of solvents and their classification according to green chemistry principles, which could be considered for the synthesis of this compound.

| Solvent/Reaction Medium | Classification | Potential Advantages in the Synthesis of this compound | Key Considerations |

|---|---|---|---|

| Water | Recommended | Non-toxic, non-flammable, readily available, facilitates easy separation of organic products. | Solubility of starting materials (e.g., 4-ethoxypyridine) may be limited. |

| Ethanol, Isopropanol | Recommended | Biodegradable, low toxicity, good solvency for many organic compounds. | Potential for side reactions with electrophilic brominating agents. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Problematic (but preferable to THF) | Higher boiling point and lower peroxide formation tendency than THF. | Still a volatile organic compound. |

| Ionic Liquids (e.g., Pyridinium-based) | Recommended (Task-specific) | Negligible vapor pressure, high thermal stability, potential for recyclability, can act as both solvent and catalyst. | Higher cost, viscosity, and potential for downstream processing challenges. |

| Dichloromethane (DCM) | Problematic | Good solvent for a wide range of organic compounds. | Suspected carcinogen, environmental persistence. |

| Carbon Tetrachloride, Chloroform | Highly Hazardous | Historically used for brominations. | Carcinogenic, ozone-depleting potential. |

Traditional bromination of pyridines can be sluggish and require harsh conditions. Catalysts can facilitate the reaction under milder conditions, leading to energy savings and reduced byproduct formation.

Magnetically recoverable catalysts offer a promising avenue for sustainable synthesis. These catalysts, often based on iron oxide nanoparticles, can be easily separated from the reaction mixture using an external magnet, allowing for their reuse in subsequent reaction cycles. For instance, Ag/Fe3O4/SiO2@MWCNTs have been utilized as a magnetic nanocatalyst for the green synthesis of pyrimidine (B1678525) derivatives in aqueous media. samipubco.com While not directly applied to the bromination of 4-ethoxypyridine, the principle of using a magnetically recoverable catalyst could be adapted for this transformation.

The choice of brominating agent is also crucial. While molecular bromine is effective, it is highly toxic and corrosive. Greener alternatives such as N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are solid reagents that are easier and safer to handle. cambridgescholars.commanac-inc.co.jp DBDMH is particularly noteworthy as it contains two bromine atoms, potentially allowing for a more atom-economical process compared to NBS. manac-inc.co.jp The use of these reagents in combination with a suitable catalyst could provide a highly efficient and sustainable route to this compound.

The following table provides a conceptual comparison of catalytic approaches that could be applied to the synthesis of this compound, highlighting their green chemistry attributes.

| Catalytic Approach | Potential Catalyst | Brominating Agent | Key Green Chemistry Advantages | Challenges and Considerations |

|---|---|---|---|---|

| Homogeneous Catalysis | Lewis acids (e.g., AlBr3 in water) | Br2 | Can be performed in aqueous media, potentially avoiding organic solvents. | Difficult to recover and reuse the catalyst, potential for acidic waste streams. |

| Heterogeneous Catalysis | Solid acid catalysts (e.g., zeolites) | NBS or DBDMH | Ease of catalyst separation and recycling, potential for continuous flow processes. | Catalyst deactivation over time, may require higher temperatures. |

| Magnetically Recoverable Catalysis | Metal nanoparticles on a magnetic support (e.g., Ag/Fe3O4/SiO2) | NBS or DBDMH | Simple and efficient catalyst recovery using a magnet, high potential for reuse. | Potential for metal leaching into the product, synthesis of the catalyst can be complex. |

| Biocatalysis | Halogenase enzymes | Bromide salts | High selectivity under mild conditions (ambient temperature and pressure, neutral pH). | Enzyme stability and availability, substrate specificity may be a limitation. |

Reactivity and Mechanistic Studies of 3 Bromo 4 Ethoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions of 3-Bromo-4-ethoxypyridine

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing pyridines. The pyridine (B92270) ring, being electron-deficient, is inherently activated towards nucleophilic attack, a reactivity that is further modulated by the substituents present.

While specific kinetic data for this compound is not extensively documented, its reactivity towards various nucleophiles can be inferred from the general principles of SNAr reactions on the pyridine scaffold. The reaction generally proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed.

The 4-ethoxy group, being an electron-donating group, generally deactivates the ring towards nucleophilic attack compared to an unsubstituted or nitro-substituted pyridine. However, the electron-withdrawing effect of the ring nitrogen still allows for reactions with strong nucleophiles.

Common nucleophiles that are expected to react with this compound include:

Amines: Primary and secondary amines are common nucleophiles in SNAr reactions with halopyridines. For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with various amines has been studied, demonstrating the feasibility of this transformation, although the nitro group is a much stronger activating group than an ethoxy group. semanticscholar.org

Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, are potent nucleophiles that can displace the bromide.

Thiols: Thiolates are excellent nucleophiles for SNAr reactions and are expected to react efficiently with this compound to form the corresponding thioethers.

The general reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step is usually the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. nih.gov

| Nucleophile Type | Expected Product | General Reactivity Considerations |

|---|---|---|

| Amines (R₂NH) | 4-Ethoxy-3-(dialkylamino)pyridine | Reaction feasibility depends on amine nucleophilicity and reaction conditions. Stronger amines and higher temperatures may be required due to the deactivating effect of the ethoxy group. |

| Alkoxides (RO⁻) | 3,4-Diethoxypyridine (with EtO⁻) or 3-Alkoxy-4-ethoxypyridine | Strong nucleophiles, expected to react effectively. |

| Thiols (RSH) / Thiolates (RS⁻) | 4-Ethoxy-3-(alkylthio)pyridine | Thiolates are highly nucleophilic and generally show good reactivity in SNAr reactions. |

The regiochemical outcome and the rate of SNAr reactions on substituted pyridines are heavily influenced by the electronic properties of the substituents. The 4-ethoxy group in this compound exerts two opposing effects:

+M (mesomeric) effect: The lone pairs on the oxygen atom can be delocalized into the pyridine ring, increasing the electron density, particularly at the ortho and para positions (C3, C5, and the nitrogen atom). This effect deactivates the ring towards nucleophilic attack.

-I (inductive) effect: The electronegativity of the oxygen atom withdraws electron density from the ring through the sigma bond.

In contrast, pyridines with electron-withdrawing groups, such as a nitro group, are significantly more reactive in SNAr reactions. For example, 3-bromo-4-nitropyridine readily undergoes substitution with amines. semanticscholar.org

The proposed mechanism for the SNAr reaction of this compound with a nucleophile (Nu⁻) is as follows:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized over the pyridine ring, including the nitrogen atom.

Leaving Group Departure: The bromide ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

The rate of the reaction is typically dependent on the stability of the Meisenheimer complex.

Metal-Catalyzed Cross-Coupling Reactions of this compound

The bromine atom in this compound serves as a valuable handle for various metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. While specific studies focusing on this compound are limited, the successful coupling of other 3-bromopyridines suggests its viability as a substrate. For instance, the synthesis of 3-arylpyridines has been achieved through the Suzuki coupling of 2-ethoxy-3-pyridylboronic acid with various aryl halides, demonstrating the compatibility of the ethoxypyridine system with these reaction conditions. worktribe.comdocumentsdelivered.com

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of this compound to form a palladium(II) complex.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron species.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. chemrxiv.orgresearchgate.net

| Arylboronic Acid (Ar-B(OH)₂) | Expected Product | Typical Reaction Conditions |

|---|---|---|

| Phenylboronic acid | 4-Ethoxy-3-phenylpyridine | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), solvent (e.g., toluene, dioxane, DMF), often with heating. |

| 4-Methoxyphenylboronic acid | 4-Ethoxy-3-(4-methoxyphenyl)pyridine | Similar conditions to phenylboronic acid, with potential for variation in catalyst and base to optimize yield. |

| 3-Pyridylboronic acid | 3,4'-Bipyridine, 4-ethoxy | Coupling with heteroarylboronic acids is also feasible, though optimization of conditions may be necessary to avoid catalyst inhibition by the heteroaromatic product. |

The Stille coupling involves the palladium-catalyzed reaction of an organohalide with an organotin compound (organostannane). wikipedia.org this compound is expected to be a suitable substrate for this reaction. The mechanism of the Stille coupling is similar to the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgorganic-chemistry.org

A key advantage of the Stille coupling is the stability and functional group tolerance of the organostannane reagents. However, the toxicity of tin compounds is a significant drawback.

Other organometallic transformations that could potentially be applied to this compound include:

Heck Coupling: Reaction with an alkene to form a substituted pyridine.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent.

Buchwald-Hartwig Amination: Reaction with an amine to form an amino-substituted pyridine.

Negishi Coupling: Reaction with an organozinc reagent.

The choice of reaction depends on the desired final product and the availability of the corresponding organometallic reagent.

Catalyst Design and Ligand Effects on Cross-Coupling Efficiency and Selectivity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. The efficiency and selectivity of these reactions with this compound as a substrate are critically dependent on the design of the catalyst system, particularly the choice of palladium precursor and the phosphine (B1218219) ligand.

The development of these catalytic systems has progressed through several generations. Early systems often relied on simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ combined with basic phosphine ligands such as triphenylphosphine (B44618) (PPh₃). While effective for some substrates, these catalysts often require harsh reaction conditions and have limited scope.

The advancement in ligand design has been crucial for improving the cross-coupling of electron-rich and sterically hindered substrates like this compound. The introduction of bulky, electron-rich mono- and bidentate phosphine ligands has revolutionized the field. wikipedia.orgrsc.orgnih.gov

For Suzuki-Miyaura Couplings: Ligands such as SPhos, XPhos, and RuPhos, developed by the Buchwald group, have demonstrated high efficacy. Their steric bulk facilitates the reductive elimination step, while their electron-donating nature promotes the initial oxidative addition of the palladium(0) species into the C-Br bond. nih.gov Bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) can also be effective, stabilizing the palladium center throughout the catalytic cycle. wikipedia.org

For Buchwald-Hartwig Aminations: This reaction is particularly sensitive to ligand effects. The choice of ligand can control the rate of reaction, the scope of compatible amine coupling partners, and the prevention of side reactions. Sterically hindered biarylphosphine ligands are paramount for the efficient coupling of both primary and secondary amines. nih.govacsgcipr.org These ligands create a coordinatively unsaturated, electron-rich palladium center that readily undergoes oxidative addition and facilitates the C-N bond-forming reductive elimination. wikipedia.org

The selection of the base and solvent system also plays a significant role in optimizing reaction outcomes. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are commonly employed, depending on the specific reaction and functional group tolerance. mdpi.com Aprotic solvents like toluene, dioxane, or THF are typically used. libretexts.org

| Reaction Type | Palladium Precursor | Ligand | Base | Solvent | Typical Conditions | Observed Outcome with Analogous Bromopyridines |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 °C | High yields for coupling with various arylboronic acids. |

| Suzuki-Miyaura | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 100 °C | Effective for sterically demanding coupling partners. |

| Buchwald-Hartwig | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 90-110 °C | Excellent yields for coupling with secondary amines. |

| Buchwald-Hartwig | [Pd(allyl)Cl]₂ | t-BuXPhos | LiHMDS | THF | RT-80 °C | Broad scope for primary and secondary amines, including heterocyclic ones. nih.gov |

Reactions Involving Pyridyne Intermediates Derived from this compound

Halopyridines, including this compound, can serve as precursors to highly reactive pyridyne intermediates under strong basic conditions. These intermediates offer unique pathways for the difunctionalization of the pyridine ring.

The generation of the 4-ethoxy-3,4-pyridyne intermediate from this compound typically involves deprotonation at the position ortho to the bromine atom by a strong base, such as an organolithium reagent (e.g., n-BuLi) or lithium diisopropylamide (LDA), followed by the elimination of lithium bromide. The extreme reactivity of the pyridyne necessitates its generation in situ in the presence of a trapping agent.

A variety of nucleophiles and dienes can be used to trap the pyridyne intermediate:

Nucleophilic Addition: Organometallic reagents, amides, and alkoxides can add across the strained triple bond.

Cycloadditions: Dienes like furan (B31954) or cyclopentadiene (B3395910) can undergo [4+2] cycloaddition reactions.

This strategy allows for the introduction of two new substituents onto the pyridine ring in a single synthetic sequence.

For an unsymmetrical intermediate like 4-ethoxy-3,4-pyridyne, the addition of a nucleophile can occur at either C-3 or C-4, leading to two potential regioisomers. The regioselectivity of this addition is governed by the electronic effects of the substituents on the pyridyne.

The outcome can often be predicted by the aryne distortion model . Substituents can polarize the strained triple bond, making one carbon atom more electrophilic than the other. The electron-donating ethoxy group at the C-4 position is expected to increase the electron density at this carbon. Consequently, a nucleophile would preferentially attack the more electron-deficient C-3 position. This provides a regioselective route to 3,4-disubstituted pyridines, which can be difficult to access through other synthetic methods.

Under certain basic conditions, this compound can undergo rearrangement reactions, most notably the "halogen dance." This phenomenon was first proposed by den Hertog in 1962 precisely during studies on the amination of this compound. clockss.org

The halogen dance is a base-catalyzed intramolecular or intermolecular migration of a halogen atom around the aromatic ring. The currently accepted mechanism involves a cascade of deprotonation and halogen-metal exchange steps. wikipedia.orgwhiterose.ac.ukbeilstein-archives.org

The process is initiated by deprotonation with a strong base (e.g., LDA) at a site ortho to a directing group. In the case of this compound, deprotonation could occur at C-5. The resulting anion can then induce a series of equilibria, leading to the migration of the bromine atom to a more thermodynamically stable position. The driving force is the formation of the most stable carbanionic intermediate. wikipedia.org This rearrangement can be exploited synthetically to access isomers that are not directly available, although it can also be an undesired side reaction.

Electrophilic Transformations on the Pyridine Ring of this compound

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. When substitution does occur on an unsubstituted pyridine, it is directed to the C-3 (meta) position.

The reactivity and regioselectivity of EAS on this compound are determined by the combined directing effects of the nitrogen atom, the bromo group, and the ethoxy group.

Nitrogen Atom: Strongly deactivating and meta-directing.

Ethoxy Group (-OEt): A strongly activating, ortho,para-directing group due to its ability to donate a lone pair of electrons via resonance.

Bromo Group (-Br): A deactivating, ortho,para-directing group. It deactivates the ring through induction but directs via resonance.

In this polysubstituted system, the powerful activating and directing effect of the ethoxy group is expected to dominate. The ethoxy group strongly activates the positions ortho (C-3 and C-5) and para (C-6, though this position is not on the pyridine ring) to itself.

The C-3 position is blocked by the bromine atom.

The C-5 position is ortho to the ethoxy group and meta to the bromo group.

The C-2 position is ortho to the bromo group and meta to the ethoxy group.

| Position on Ring | Effect of Nitrogen | Effect of 4-Ethoxy Group | Effect of 3-Bromo Group | Overall Predicted Reactivity |

|---|---|---|---|---|

| C-2 | Deactivated | Deactivated (meta) | Deactivated (ortho) | Strongly Deactivated |

| C-5 | Deactivated | Strongly Activated (ortho) | Deactivated (meta) | Activated (Most Likely Site of Attack) |

| C-6 | Deactivated | Deactivated (para to O, but meta to ring N) | Deactivated (para) | Deactivated |

Derivatives of 3 Bromo 4 Ethoxypyridine: Synthesis and Chemical Reactivity

Synthesis of Novel Heterocyclic and Carbocyclic Systems from 3-Bromo-4-ethoxypyridine

The strategic positioning of the bromo and ethoxy groups in this compound provides a powerful platform for the construction of fused ring systems and the introduction of carbocyclic moieties. Palladium-catalyzed cross-coupling reactions are a cornerstone of these synthetic strategies, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

One of the most powerful methods for creating carbocyclic systems is the Suzuki-Miyaura coupling reaction . This reaction pairs the aryl bromide functionality of this compound with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. While specific examples starting directly from this compound are not extensively documented in readily available literature, the synthesis of the key intermediate, (4-ethoxypyridin-3-yl)boronic acid, has been reported. This boronic acid can then be coupled with a variety of aryl or vinyl halides to generate the corresponding 3-aryl- or 3-vinyl-4-ethoxypyridines, effectively introducing a carbocyclic system at the 3-position.

The synthesis of novel heterocyclic systems often involves a multi-step approach, beginning with the functionalization of the 3-position of this compound, followed by a cyclization step. For instance, the introduction of an amino group at the 3-position, which can be achieved through Buchwald-Hartwig amination or via a pyridyne intermediate, furnishes 3-amino-4-ethoxypyridine. This derivative serves as a key precursor for the synthesis of fused heterocycles. For example, condensation and cyclization reactions of 3-amino-4-ethoxypyridine with various bifunctional reagents can lead to the formation of fused systems such as thieno[3,2-b]pyridines, furo[3,2-b]pyridines, or pyrrolo[3,2-b]pyridines, which are structural motifs found in many biologically active compounds.

Functionalization Strategies for Creating Complex Analogues

The creation of complex analogues of this compound relies on a toolbox of modern synthetic methodologies to introduce additional functional groups and build molecular complexity. These strategies often exploit the inherent reactivity of the pyridine (B92270) ring and the bromo substituent.

Introduction of Additional Halogens and Alkoxy Groups

The introduction of additional halogens onto the this compound scaffold can be achieved through electrophilic halogenation. The electron-donating nature of the ethoxy group and the pyridine nitrogen directs electrophiles to specific positions on the ring. For instance, bromination or chlorination can potentially introduce a second halogen at the 5-position, yielding 3,5-dihalo-4-ethoxypyridine derivatives. These dihalogenated pyridines are valuable intermediates for further selective functionalization, as the two halogen atoms can exhibit differential reactivity in subsequent cross-coupling reactions.

The introduction of additional alkoxy groups can be accomplished through nucleophilic aromatic substitution (SNA) reactions on activated pyridine rings. For example, if a nitro group were introduced onto the this compound ring, it would activate the ring towards nucleophilic attack. Subsequent reaction with an alkoxide would allow for the displacement of a suitable leaving group, such as a halogen, to introduce a new alkoxy functionality.

Amination and Alkylation of Derivatives

As mentioned previously, the introduction of an amino group at the 3-position is a key functionalization step. The Buchwald-Hartwig amination offers a direct and versatile method for this transformation, coupling this compound with a wide range of primary or secondary amines using a palladium catalyst. An alternative, classical approach involves the formation of a 3,4-pyridyne intermediate . Treatment of this compound with a strong base, such as sodium amide in liquid ammonia (B1221849), can lead to the elimination of HBr and the formation of the highly reactive 3,4-pyridyne. This intermediate is then trapped by the ammonia solvent to yield a mixture of 3-amino- and 4-amino-4-ethoxypyridine.

Once the amino group is in place, further alkylation can be carried out to generate secondary or tertiary amines. Direct alkylation of 3-amino-4-ethoxypyridine with alkyl halides can be challenging due to the potential for over-alkylation. More controlled methods, such as reductive amination with aldehydes or ketones, are often preferred to achieve mono-alkylation.

Reactivity Profiles of Key Derivatives and Their Synthetic Utility

The derivatives of this compound exhibit a rich and varied reactivity, making them valuable intermediates in organic synthesis. The nature of the substituent introduced at the 3-position significantly influences the subsequent chemical behavior of the molecule.

3-Aryl-4-ethoxypyridines , synthesized via Suzuki coupling, can undergo further functionalization on either the pyridine or the newly introduced aryl ring. The ethoxy group can be cleaved to reveal a pyridone, a common pharmacophore.

3-Amino-4-ethoxypyridine is a particularly useful derivative. The amino group can be diazotized and converted into a variety of other functional groups, including halogens, hydroxyl, and cyano groups, through Sandmeyer-type reactions. Furthermore, the amino group can direct ortho-lithiation, allowing for the introduction of substituents at the 2-position.

The concept of the "halogen dance" is a fascinating aspect of the reactivity of brominated pyridines. This base-catalyzed intramolecular migration of a halogen atom can lead to the formation of isomeric products. The amination of this compound via the 3,4-pyridyne intermediate is often considered an early example of a process related to the halogen dance phenomenon. This reactivity highlights the potential for unexpected and synthetically useful rearrangements in this class of compounds.

The ability to perform a lithium-halogen exchange on this compound by treatment with an organolithium reagent at low temperature generates a potent nucleophile, 4-ethoxy-3-lithiopyridine . This organometallic intermediate can be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce a diverse array of functional groups at the 3-position. This strategy provides a powerful alternative to palladium-catalyzed cross-coupling reactions for the formation of new carbon-carbon bonds.

Below is a table summarizing some of the key reactions and their utility in the derivatization of this compound.

| Starting Material | Reagents and Conditions | Product Type | Synthetic Utility |

| This compound | Arylboronic acid, Pd catalyst, base | 3-Aryl-4-ethoxypyridine | Introduction of carbocyclic systems, precursors to biaryl compounds. |

| This compound | Amine, Pd catalyst, base | 3-Amino-4-ethoxypyridine | Precursor for fused heterocycles, further functionalization of the amino group. |

| This compound | Strong base (e.g., NaNH2) | 3,4-Pyridyne intermediate | Synthesis of 3- and 4-substituted pyridines via nucleophilic addition. |

| This compound | Organolithium reagent, then electrophile | 3-Substituted-4-ethoxypyridine | Formation of C-C bonds with a variety of functional groups. |

| 3-Amino-4-ethoxypyridine | Bifunctional reagent (e.g., α-haloketone) | Fused heterocyclic system | Construction of biologically relevant scaffolds like thienopyridines. |

Advanced Synthetic Applications of 3 Bromo 4 Ethoxypyridine in Complex Chemical Construction

3-Bromo-4-ethoxypyridine as a Versatile Building Block for Polyfunctional Pyridines

The strategic positioning of the bromo and ethoxy groups on the pyridine (B92270) ring endows this compound with considerable versatility for creating highly substituted pyridine derivatives. The carbon-bromine bond at the 3-position is a prime site for metal-catalyzed cross-coupling reactions, while the 4-ethoxy group influences the reactivity of the ring and can be a target for substitution.

The C-Br bond is particularly amenable to palladium-catalyzed coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orglibretexts.org Reactions such as the Suzuki-Miyaura, Stille, Sonogashira, and Heck couplings allow for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, at the C3 position. libretexts.orgyoutube.com The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com For instance, the Suzuki coupling of 3-bromo-pyridines with organoboron reagents is a widely used method for creating biaryl structures, which are prevalent in pharmaceuticals and materials science. libretexts.orgresearchgate.net

Furthermore, the presence of the halogen allows for lithiation via halogen-metal exchange, generating a potent 3-lithiopyridine nucleophile. researchgate.net This intermediate can be trapped with various electrophiles to install diverse functional groups, significantly expanding the range of accessible polyfunctional pyridines. researchgate.net

While direct nucleophilic aromatic substitution of the 4-ethoxy group is challenging, related 3-halopyridine systems demonstrate the potential for complex difunctionalization. Research on 3-chloro-2-ethoxypyridine has shown that regioselective lithiation followed by reaction with organomagnesium halides can generate a 3,4-pyridyne intermediate. nih.govrsc.org This highly reactive species is then trapped regioselectively to produce 2,3,4-trisubstituted pyridines. nih.govrsc.org This methodology highlights the potential for this compound to undergo similar transformations to yield intricately substituted pyridine cores.

Below is a table summarizing potential transformations for the functionalization of the this compound scaffold based on established pyridine chemistry.

| Transformation Type | Reagents & Conditions | Resulting Functional Group at C3 |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl, Heteroaryl, Vinyl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl |

| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl |

| Stille Coupling | Organostannane (R-SnR'₃), Pd catalyst | Aryl, Vinyl, Alkyl |

| Halogen-Metal Exchange | n-BuLi or t-BuLi, then Electrophile (E⁺) | E (e.g., CHO, COOH, SiR₃) |

Role in the Synthesis of Chiral Molecules and Enantioselective Transformations

The synthesis of chiral pyridine derivatives is of great importance due to their prevalence in biologically active molecules and their use as ligands in asymmetric catalysis. researchgate.netnih.gov While direct enantioselective reactions on this compound are not extensively documented, its 4-alkoxypyridine core is a key structural motif in substrates for powerful asymmetric transformations.

One notable advancement is the enantioselective dearomative addition of Grignard reagents to 4-methoxypyridinium ions, catalyzed by a chiral copper complex. acs.orgnih.gov In this methodology, the pyridine ring is activated by N-acylation, and a chiral copper-phosphine complex directs the enantioselective addition of the nucleophile. acs.orgnih.gov This approach yields highly functionalized, chiral dihydropyridone structures with excellent enantioselectivity (ee). acs.orgnih.gov However, studies have shown that the nature of substituents on the pyridine ring is critical. For example, 2-bromo-4-methoxypyridine was found to be unreactive under these specific catalytic conditions, suggesting that the electronic properties of the halo-substituent may impede the initial activation or catalytic turnover. acs.orgnih.gov This indicates that direct application of this method to this compound might be challenging without significant modification of the reaction conditions.

Despite this, this compound remains a valuable precursor for chiral molecules through alternative synthetic routes. The bromo-substituent can be elaborated into a variety of functional groups via the cross-coupling reactions mentioned previously. These new functional groups can then participate in diastereoselective or enantioselective reactions. For instance, the bromo group could be converted to a styrenyl group, which could then undergo enantioselective dihydroxylation or epoxidation.

Furthermore, this compound can serve as a foundational building block for the synthesis of planar-chiral pyridine derivatives. researchgate.netscispace.com By complexing the pyridine to a metal and incorporating substituents, desymmetrization can be achieved, leading to planar-chiral heterocycles that are effective as both enantioselective nucleophilic catalysts and as chiral ligands for transition metals. scispace.com

The table below outlines a conceptual pathway for leveraging 4-alkoxypyridine scaffolds in enantioselective synthesis, noting the observed limitations.

| Reaction Type | Substrate Type | Catalyst/Reagent | Product Type | Reported Enantiomeric Excess (ee) | Applicability Note |

| Catalytic Dearomative Addition | N-Acyl-4-methoxypyridinium ion | EtMgBr, CuBr·SMe₂, Chiral Ligand | Chiral Dihydropyridone | Up to 97% | 2-Bromo-4-methoxypyridine was unreactive |

| Planar Chirality Induction | 2-Substituted Pyridine | Metal Coordination (e.g., Cr(CO)₃) | Planar-Chiral Pyridine Complex | N/A | A general strategy for creating chiral pyridine catalysts |

Development of Continuous Flow Processes for Reactions Involving this compound

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. nih.govorganic-chemistry.orguc.pt The application of this technology to the synthesis of functionalized pyridines is a growing area of research.

Reactions involving highly reactive or unstable intermediates are particularly well-suited for flow chemistry. A prime example is the generation and trapping of pyridyne intermediates. nih.govrsc.org In a process developed for 3-chloro-2-ethoxypyridine, a multi-step sequence involving lithiation, transmetalation, pyridyne formation, and electrophilic trapping was successfully adapted to a convenient continuous flow setup. nih.govrsc.org This approach minimizes the accumulation of hazardous organometallic intermediates and allows for safe operation at elevated temperatures to promote pyridyne formation. Given the structural similarity, this flow process serves as a strong proof-of-concept for developing analogous transformations with this compound.

Flow technology is also highly effective for performing catalytic reactions, such as the palladium-catalyzed couplings used to functionalize the C-Br bond of this compound. Packed-bed reactors containing immobilized catalysts can be used to streamline these reactions, simplifying product purification and enabling catalyst recycling. organic-chemistry.org Similarly, N-oxidation of pyridines, a common transformation to modify their reactivity, has been efficiently performed in a continuous flow microreactor using a titanium silicalite catalyst, demonstrating high yields and excellent stability over hundreds of hours. organic-chemistry.org

The integration of 3D-printing technology with flow chemistry further expands the possibilities, allowing for the rapid fabrication of custom microreactors ("reactionware") tailored to specific chemical transformations, such as imine synthesis and reduction. beilstein-journals.org Such customized setups could be designed to optimize multi-step sequences starting from this compound, potentially telescoping several synthetic operations into a single, continuous process. nih.gov

The table below compares key parameters for a representative reaction class in batch versus a potential continuous flow setup.

| Parameter | Batch Process | Continuous Flow Process | Advantages of Flow |

| Reaction Scale | Limited by vessel size and heat transfer | Scalable by extending run time (Scale-out) | Easier and safer scale-up |

| Temperature Control | Prone to hotspots, especially in exothermic reactions | Superior heat exchange due to high surface-area-to-volume ratio | Enhanced safety and selectivity |

| Handling of Intermediates | Isolation or accumulation of potentially unstable species | Transient intermediates are generated and consumed in situ | Improved safety profile |

| Reaction Time | Often includes long heating/cooling cycles | Significantly shorter residence times often sufficient | Higher throughput and efficiency |

| Process Control | Manual or semi-automated additions | Fully automated and precise control of flow rates, stoichiometry | High reproducibility and optimization potential |

Future Research Directions and Challenges in 3 Bromo 4 Ethoxypyridine Chemistry

Exploration of Undiscovered Reaction Pathways and Synthetic Methodologies

The reactivity of 3-Bromo-4-ethoxypyridine is largely dictated by the interplay of its substituents and the inherent electronic properties of the pyridine (B92270) core. Future research will likely focus on uncovering novel transformations that exploit these features.

One promising avenue is the exploration of C-H activation reactions. rsc.orgbohrium.com Direct functionalization of the pyridine C-H bonds offers a more atom-economical and efficient synthetic route compared to traditional cross-coupling methods that require pre-functionalized substrates. rsc.org For this compound, research could target the selective activation of the C-2, C-5, or C-6 positions, leading to the introduction of a wide array of functional groups. Transition metal catalysis, particularly with palladium and iridium, has shown significant promise in the C-H functionalization of pyridine rings and could be adapted for this specific substrate. ecu.edursc.org

Furthermore, the development of novel photoredox-catalyzed reactions presents an exciting frontier. nih.govacs.orgnih.govacs.org Visible-light-mediated transformations can enable unique bond formations under mild conditions. princeton.edu For this compound, photoredox catalysis could facilitate novel cross-coupling reactions, radical additions, and cyclization cascades that are not accessible through traditional thermal methods. The exploration of different photocatalysts and reaction conditions will be crucial in unlocking new synthetic possibilities.

The investigation of dearomatization strategies could also lead to the discovery of new reaction pathways. Temporary dearomatization of the pyridine ring can reverse its electronic properties, enabling otherwise difficult transformations, such as meta-selective functionalization. innovations-report.com Applying such strategies to this compound could provide access to a diverse range of novel and complex molecular scaffolds.

Integration with Emerging Technologies in Organic Synthesis

The evolution of synthetic chemistry is intrinsically linked to technological advancements. The future of this compound chemistry will be significantly influenced by the integration of emerging technologies that enhance efficiency, precision, and sustainability.

Flow chemistry offers a powerful platform for the synthesis and functionalization of this compound. mdpi.com Continuous-flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. This technology is particularly advantageous for reactions that are difficult to control in batch processes, such as highly exothermic or hazardous reactions. The application of flow chemistry could enable the scalable and on-demand production of this compound derivatives.

Computational modeling and machine learning are poised to revolutionize reaction discovery and optimization. oberlin.edunih.govosu.eduresearchgate.net Density functional theory (DFT) calculations can be employed to predict reaction pathways, elucidate mechanisms, and rationalize observed selectivities. Machine learning algorithms can analyze vast datasets of reaction outcomes to predict the optimal conditions for a desired transformation, thereby accelerating the discovery of new synthetic methodologies for this compound.

The use of high-throughput experimentation (HTE) will be instrumental in rapidly screening a wide range of catalysts, reagents, and reaction conditions. This automated approach can significantly accelerate the optimization of known reactions and the discovery of novel transformations involving this compound, leading to the rapid development of new synthetic protocols.

Addressing Synthetic Challenges for Scalable Research Applications

While this compound is a valuable synthetic intermediate, its widespread use in large-scale applications is contingent on addressing several synthetic challenges.

A primary challenge is the development of a cost-effective and sustainable synthesis of the parent molecule. Current synthetic routes may rely on expensive reagents or generate significant waste. Future research should focus on developing greener synthetic pathways that utilize readily available starting materials and environmentally benign reagents and solvents.

The scalability of synthetic routes is also a critical consideration. Reactions that perform well on a laboratory scale may not be readily transferable to industrial production. Future research must focus on developing robust and scalable synthetic protocols that are amenable to large-scale manufacturing, ensuring a reliable supply of this compound and its derivatives for research and commercial applications.

Interdisciplinary Research Opportunities in Pyridine Chemistry

The unique structural and electronic properties of this compound make it an attractive scaffold for interdisciplinary research, bridging organic chemistry with materials science, medicinal chemistry, and agrochemistry.

In materials science , pyridine-containing compounds are utilized in the development of organic light-emitting diodes (OLEDs), sensors, and functional polymers. The bromine and ethoxy substituents on this compound can be further functionalized to tune the electronic and photophysical properties of the resulting materials, opening up possibilities for the creation of novel materials with tailored functionalities. mdpi.com

In medicinal chemistry , the pyridine scaffold is a common motif in a vast number of pharmaceuticals. nih.govresearchgate.netsemanticscholar.orgresearchgate.net The bromo and ethoxy groups of this compound provide handles for the introduction of various pharmacophores, enabling the synthesis of libraries of compounds for drug discovery programs. Its derivatives could be explored as potential inhibitors of various enzymes or as ligands for specific receptors. nih.gov

In agrochemistry , substituted pyridines are found in many herbicides, insecticides, and fungicides. The development of new derivatives of this compound could lead to the discovery of novel agrochemicals with improved efficacy and reduced environmental impact.

The future of this compound chemistry is rich with possibilities. By embracing novel synthetic methodologies, integrating emerging technologies, addressing key synthetic challenges, and fostering interdisciplinary collaborations, the full potential of this versatile building block can be realized, leading to significant advancements across various scientific disciplines.

常见问题

Q. What are the optimal synthetic routes for preparing 3-Bromo-4-ethoxypyridine, and how can purity be ensured?

- Methodological Answer : Brominated pyridines are typically synthesized via nucleophilic aromatic substitution (SNAr) or directed halogenation. For ethoxy-substituted pyridines, regioselective bromination can be achieved using N-bromosuccinimide (NBS) in acetonitrile under mild conditions . Post-synthesis, purity is validated using GC (gas chromatography) with >96% purity thresholds as a benchmark, as seen in analogous brominated pyridine derivatives . Ensure inert atmospheres to prevent side reactions, and monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Combine NMR (*¹H and *¹³C) to confirm substitution patterns and electronic environments. FT-IR identifies functional groups (e.g., C-Br stretching at ~550 cm⁻¹). Mass spectrometry (HRMS) verifies molecular weight. For structural elucidation, X-ray diffraction (XRD) and density functional theory (DFT) calculations resolve bond lengths, angles, and intermolecular interactions, as demonstrated for brominated pyridines .

Q. How can researchers mitigate hazards during handling and storage?

- Methodological Answer : Refer to safety protocols for structurally similar compounds like 3-Bromo-4-methylpyridine, which requires storage in inert atmospheres at 2–8°C to prevent degradation . Use PPE (gloves, goggles) and fume hoods. For spills, neutralize with non-combustible absorbents and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the ethoxy group influence the regioselectivity of bromination in pyridine derivatives?

- Methodological Answer : The ethoxy group acts as an electron-donating substituent, directing bromination to the meta position. However, competing steric and electronic effects can alter regioselectivity. Use DFT calculations to map electron density and predict reactive sites. Experimental validation involves synthesizing intermediates under varying conditions (e.g., solvent polarity, temperature) and analyzing outcomes via HPLC-MS .

Q. What mechanistic insights explain contradictory yields in coupling reactions involving this compound?

- Methodological Answer : Contradictions often arise from catalyst choice or solvent effects. For example, nickel-catalyzed couplings (e.g., Kumada or Suzuki-Miyaura) may yield inconsistently due to ligand steric hindrance or halide dissociation rates. Systematically test catalysts (e.g., Pd vs. Ni), ligands (e.g., bipyridines), and solvents (polar aprotic vs. ethers). Monitor intermediates using in situ IR or NMR to identify bottlenecks .

Q. How can researchers resolve discrepancies in thermal stability data for brominated pyridines?

- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheres. Compare decomposition onset temperatures across studies, accounting for impurities (e.g., residual solvents detected via GC). For this compound, prioritize anhydrous conditions to avoid hydrolysis, which can skew stability metrics .

Q. What strategies optimize the use of this compound in multi-step syntheses (e.g., drug intermediates)?

- Methodological Answer : Design orthogonal protecting groups for the ethoxy moiety to prevent unintended side reactions. For example, silyl ethers can protect hydroxyl groups during subsequent halogenation steps. Monitor reaction pathways using LC-MS and isolate intermediates via column chromatography (silica gel, hexane/EtOAc gradients). Case studies in zolpidem synthesis demonstrate successful cyclization of brominated intermediates .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting spectroscopic data for brominated pyridines?

Q. What statistical approaches are suitable for analyzing variable reaction outcomes in halogenation studies?

- Methodological Answer : Apply design of experiments (DoE) to identify critical variables (e.g., reagent stoichiometry, reaction time). Use ANOVA to assess significance. For outlier detection in yield data, employ Grubbs’ test or Q-test. Case studies in regioselective halogenation highlight the importance of iterative data refinement to resolve contradictions .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。